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Compound of Interest

Methyl 1-Cbz-azetidine-3-
Compound Name:
carboxylate

cat. No.: B1521072

CAS Number: 757239-60-4

This technical guide provides a comprehensive overview of Methyl 1-Cbz-azetidine-3-
carboxylate, a key building block for researchers, scientists, and drug development
professionals. This document details its chemical and physical properties, synthesis,
spectroscopic data, and applications, with a focus on its role as a linker in Antibody-Drug
Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACS).

Chemical and Physical Properties

Methyl 1-Cbhz-azetidine-3-carboxylate is a protected form of azetidine-3-carboxylic acid, a
non-proteinogenic amino acid. The carboxybenzyl (Cbz) protecting group on the nitrogen atom
enhances its stability and utility in multi-step organic synthesis.

Table 1: Chemical Identifiers and Physical Properties
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Property Value Source(s)

CAS Number 757239-60-4 [1][2]

Molecular Formula C13H1sNOa [1][2]

Molecular Weight 249.26 g/mol [11[2]
1-O-benzyl 3-O-methyl

IUPAC Name . ) [2]
azetidine-1,3-dicarboxylate
Azetidine-1,3-dicarboxylic acid
1-benzyl ester 3-methyl ester,

Synonyms 1,3-Azetidinedicarboxylic acid, [2]
3-methyl 1-(phenylmethyl)
ester

- _ _ 359.3+42.0°Cto4149 +

Boiling Point (Predicted) N/A

45.0 °C at 760 mmHg
_ _ 1.259 £ 0.06 g/cm3to 1.3+ 0.1

Density (Predicted) N/A
g/cm3

Appearance White powder or solid N/A
2-8°C or -20°C for long-term

Storage Temperature N/A

storage

Synthesis

The synthesis of Methyl 1-Cbz-azetidine-3-carboxylate typically involves the esterification of

its corresponding carboxylic acid precursor, 1-Cbz-azetidine-3-carboxylic acid. Acommon and

effective method for this transformation is the Fischer esterification.

Experimental Protocol: Fischer Esterification

This protocol describes the synthesis of Methyl 1-Cbz-azetidine-3-carboxylate from 1-Chz-

azetidine-3-carboxylic acid using methanol in the presence of an acid catalyst.[3]

Materials:
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e 1-Cbz-azetidine-3-carboxylic acid

¢ Methanol (anhydrous)

e Concentrated Sulfuric Acid (H2S0Oa4) or Thionyl Chloride (SOCIz2)

e Sodium bicarbonate (saturated aqueous solution)

e Brine (saturated aqueous sodium chloride solution)

¢ Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0Oa)

o Ethyl acetate

e Round-bottom flask

o Reflux condenser

e Magnetic stirrer and stir bar

e Heating mantle

e Separatory funnel

« Rotary evaporator

Procedure:

e Reaction Setup: In a clean, dry round-bottom flask, dissolve 1-Cbz-azetidine-3-carboxylic
acid in an excess of anhydrous methanol (e.g., 0.2-0.5 M concentration).[4]

o Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid
(e.g., 1-2 mol%) to the stirred solution at 0°C (ice bath).[4] Alternatively, thionyl chloride can
be used to generate anhydrous HCI in situ, which also catalyzes the esterification.[5]

o Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a
heating mantle. Maintain a gentle reflux for several hours (e.g., 2-4 hours), monitoring the
reaction progress by Thin Layer Chromatography (TLC).[4]
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o Work-up:
o After the reaction is complete, allow the mixture to cool to room temperature.
o Remove the excess methanol under reduced pressure using a rotary evaporator.[3]
o Dissolve the residue in ethyl acetate.

o Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate
to neutralize the acid catalyst. Repeat the washing until gas evolution ceases.[3]

o Wash the organic layer with brine.

o Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

[¢]

Filter off the drying agent.

 Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The
crude Methyl 1-Cbz-azetidine-3-carboxylate can be further purified by column
chromatography on silica gel if necessary, typically using a mixture of ethyl acetate and
hexanes as the eluent.

Expected Yield: Yields for Fischer esterifications are typically moderate to high, depending on
the reaction conditions and the purity of the starting material.

Spectroscopic Data

The structural confirmation of Methyl 1-Cbhz-azetidine-3-carboxylate is achieved through
various spectroscopic technigues.

Table 2: Spectroscopic Data
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Technique Data and Interpretation

AH NMR spectrum is available for this
compound.[1] Expected chemical shifts (d) in
CDCls: ~7.35 ppm (m, 5H, Ar-H of Cbz), ~5.15
ppm (s, 2H, -CH2-Ph of Cbz), ~4.2-4.4 ppm (m,
4H, azetidine ring protons), ~3.75 ppm (s, 3H, -

1H NMR

OCHs3), ~3.6 ppm (m, 1H, azetidine ring proton).

Expected chemical shifts (8) in CDCls: ~172
ppm (C=0, ester), ~156 ppm (C=0, carbamate),
~136 ppm (quaternary Ar-C of Cbz), ~128.5,

13C NMR 128.0, 127.8 ppm (Ar-C of Cbz), ~67 ppm (-
CHz-Ph of Cbz), ~55 ppm (azetidine ring
carbons), ~52 ppm (-OCHs), ~35 ppm (azetidine
ring carbon).[6][7]

Expected characteristic peaks (cm~1): ~3000-
2850 (C-H stretching), ~1740 (C=0 stretching,

FT-IR _
ester), ~1700 (C=0 stretching, carbamate),
~1420 (C-N stretching), ~1250 (C-O stretching).
Expected m/z for [M+H]*: 250.10. Expected
fragmentation pattern would involve loss of the
Mass Spec.

methoxy group (-OCHs), the benzyl group (-

CHzPh), and cleavage of the azetidine ring.

Reactivity and Stability

The reactivity of Methyl 1-Cbz-azetidine-3-carboxylate is primarily governed by the Cbhz
protecting group and the methyl ester functionality.

o Deprotection of Cbz Group: The Cbz group can be removed under hydrogenolysis conditions
(e.g., Hz, Pd/C) to yield the free amine. This is a common step in the synthesis of more
complex molecules.

o Hydrolysis of Methyl Ester: The methyl ester can be hydrolyzed to the corresponding
carboxylic acid under basic (e.g., LIOH, NaOH) or acidic conditions.
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« Stability: The compound is generally stable under standard laboratory conditions. It should
be stored in a cool, dry place away from strong oxidizing agents, acids, and bases. For long-
term storage, refrigeration at 2-8°C or freezing at -20°C is recommended.

Applications in Drug Development

Methyl 1-Cbhz-azetidine-3-carboxylate serves as a valuable bifunctional linker in the
construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras
(PROTACS).[8] The azetidine ring provides a rigid and defined spatial orientation, which can be
advantageous in optimizing the efficacy of these targeted therapeutics.

Role in Antibody-Drug Conjugates (ADCSs)

In ADCs, the linker connects a monoclonal antibody to a potent cytotoxic payload. After
deprotection of the Cbz group and hydrolysis of the methyl ester, the resulting azetidine-3-
carboxylic acid can be further functionalized to attach to both the antibody and the drug.

Linker Preparation

Step 1 Step 2 Step 3
Methyl 1-Cbz-azetidine- P | Cbz Deprotection P | Ester Hydrolysis P

3-carboxylate 7 (e.g. H2, PdIC) | (eg. LiOH) P Linker Functionalization

Conjugation

Cytotoxic #-| Conjugation »_| Antibody-Drug
Payload Reaction = Conjugate

A

Monoclonal
Antibody

Click to download full resolution via product page

Caption: Workflow for ADC Synthesis using the Azetidine Linker.
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Role in PROTACs

PROTACSs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin
ligase, leading to the target protein's degradation. The linker plays a crucial role in determining
the ternary complex formation and subsequent degradation efficiency. The azetidine scaffold
can be incorporated into the linker to provide rigidity and optimize the spatial orientation of the
target-binding and E3 ligase-binding moieties.

Linker Synthesis

Methyl 1-Cbz-azetidine- »| Chemical . Bifunctional
3-carboxylate " Modification | Azetidine Linker

PROTAC Assembly

E3 Ligase
Ligand

A 4
Target Protein »_| First Coupling Second Coupling . Final

Ligand Reaction Reaction | PROTAC
\

Ligand-Linker
Intermediate

A

Click to download full resolution via product page

Caption: General workflow for PROTAC synthesis incorporating the azetidine linker.

Experimental Protocol: General Procedure for Linker
Conjugation in PROTAC Synthesis

This protocol outlines a general strategy for incorporating the azetidine linker into a PROTAC
molecule.[9][10]

Materials:

« Methyl 1-Cbz-azetidine-3-carboxylate derived bifunctional linker
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o Target protein ligand with a suitable functional group (e.g., amine or carboxylic acid)
o E3 ligase ligand with a suitable functional group

o Coupling reagents (e.g., HATU, HOBt, EDC, DCC)

o Bases (e.g., DIPEA, triethylamine)

e Anhydrous solvents (e.g., DMF, DCM)

e HPLC for purification

Procedure:

o Linker Preparation: Synthesize a bifunctional azetidine linker from Methyl 1-Cbz-azetidine-
3-carboxylate with orthogonal protecting groups and appropriate functional handles for
coupling.

 First Coupling Reaction:

o

Dissolve the target protein ligand and the bifunctional azetidine linker in an anhydrous
solvent like DMF.

[¢]

Add the coupling reagents and a base.

[e]

Stir the reaction at room temperature until completion, monitoring by LC-MS.

o

Purify the resulting ligand-linker intermediate by HPLC.
o Deprotection: Selectively deprotect the other end of the linker on the purified intermediate.
e Second Coupling Reaction:

o Couple the deprotected ligand-linker intermediate with the E3 ligase ligand using similar
coupling conditions as in step 2.

o Monitor the reaction by LC-MS.
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 Final Purification: Purify the final PROTAC molecule by preparative HPLC to obtain a high-
purity product.

Conclusion

Methyl 1-Cbhz-azetidine-3-carboxylate is a versatile and valuable building block in modern
drug discovery. Its rigid four-membered ring structure and the presence of orthogonal
protecting groups make it an attractive component for the synthesis of linkers used in ADCs
and PROTACSs. This technical guide provides essential information for researchers to
effectively utilize this compound in their synthetic and drug development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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